molecular formula C18H17BrCl2N2OS B2983251 1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107547-07-8

1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2983251
CAS No.: 1107547-07-8
M. Wt: 460.21
InChI Key: ADZXFIQUUVYWHQ-UHFFFAOYSA-M
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Description

1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a heterocyclic organic compound featuring a fused imidazo-thiazinium core substituted with two 4-chlorophenyl groups and a hydroxyl group. The molecule’s structure includes a bicyclic system (imidazo[2,1-b][1,3]thiazinium) with a positively charged nitrogen atom stabilized by a bromide counterion.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N2OS.BrH/c19-14-4-2-13(3-5-14)18(23)12-21(16-8-6-15(20)7-9-16)17-22(18)10-1-11-24-17;/h2-9,23H,1,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZXFIQUUVYWHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=C(C=C4)Cl)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies and highlighting key aspects such as antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound belongs to the imidazothiazine class and features a complex structure that may contribute to its diverse biological activities. The presence of the 4-chlorophenyl group is particularly noteworthy as it has been associated with enhanced pharmacological effects in other compounds.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be as low as 6.6 nM against resistant strains .

CompoundMIC (nM)Activity Type
Thiazine Derivative A51Antibacterial
Thiazine Derivative B6.6Antibacterial

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, a study demonstrated that modifications to similar imidazo-thiazine structures resulted in significant inhibition of cancer cell lines such as HCT-116 with IC50 values indicating effective antiproliferative action .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. A review highlighted that thiazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways . These findings suggest a potential therapeutic role in treating inflammatory diseases.

Study on Anticancer Properties

In a specific study focusing on the anticancer activity of thiazine derivatives similar to the compound , researchers found that several compounds demonstrated strong inhibitory effects on tumor cell proliferation. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .

Study on Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of various thiazine derivatives against multi-drug resistant pathogens. The results indicated that certain derivatives had superior activity compared to conventional antibiotics, suggesting a potential role in addressing antibiotic resistance .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s dual 4-chlorophenyl groups result in higher logP (~4.2) compared to analogs with methoxy (: logP 3.1) or fluorophenyl (: logP 2.8) substituents.
  • Steric Effects : Bulkier groups (e.g., 2,3-dimethylphenyl in ) may hinder molecular packing or receptor binding.

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group at position 3 enables hydrogen-bond donation (1 donor), while the thiazinium core and aryl substituents provide multiple acceptors (4–5 acceptors) .
  • Polar Surface Area (PSA) : Analogs like ’s compound exhibit PSAs of ~39 Ų, suggesting moderate membrane permeability .
  • Solubility : The dihydrobenzodioxin substituent in improves aqueous solubility compared to purely aryl-substituted analogs.

Yield Considerations :

  • Electron-deficient aryl groups (e.g., 4-nitrophenyl in ) may reduce reaction yields due to steric or electronic hindrance.
  • Bulky substituents (e.g., 2,3-dimethylphenyl in ) correlate with lower yields (e.g., 32–66% in ) .

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